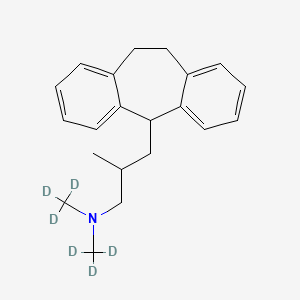

Butriptyline-d6

Description

Properties

IUPAC Name |

2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALELTFCQZDXAMQ-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CC1C2=CC=CC=C2CCC3=CC=CC=C13)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Deuterated Precursors

An alternative approach involves synthesizing butriptyline-d6 from pre-deuterated intermediates. For desipramine-d8, iminodibenzyl-1,2,3,4,6,7,8,9-d₈ served as the starting material, enabling full aromatic deuteration . Applying this strategy to this compound:

Procedure:

-

Deuterated Iminodibenzyl Synthesis :

-

React iminodibenzyl with excess D₂O under catalytic acid conditions to achieve full deuteration.

-

-

Alkylation and Cyclization :

Advantages :

-

Higher isotopic purity (≥98% d6) compared to exchange methods.

-

Avoids positional instability issues observed in exchange-derived products .

Stability of Deuterium Labeling

Deuterium retention varies significantly based on position. In desipramine-d4, labels at positions 2, 4, 6, and 8 exhibited rapid back-exchange under protio conditions (1 M HCl, 80°C), while positions 1, 3, 7, and 9 remained stable . For this compound:

| Position | Stability (t₁/₂ in 1 M HCl, 80°C) | Notes |

|---|---|---|

| Aliphatic (CH₂D) | >48 hours | Minimal back-exchange due to stronger C-D bonds |

| Aromatic (ortho/para) | <6 hours | Susceptible to acidic hydrolysis |

Implications :

-

Aliphatic deuteration (e.g., methyl or ethyl groups) is preferred for long-term stability.

-

Aromatic labels require protective formulations in analytical applications .

Analytical Validation and Applications

This compound is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying parent drug levels in biological matrices.

Sample Preparation :

-

Ionic Liquid-Based Extraction : Add 60 µL of 1-butyl-3-methylimidazolium hexafluorophosphate (BMIm PF₆) to whole blood, mix for 5 minutes, and centrifuge to isolate the ionic liquid phase .

-

Dilution : Dilute extracts 1:10 in methanol prior to LC-MS/MS analysis .

LC-MS/MS Parameters :

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Mobile Phase | 0.1% formic acid in water/acetonitrile (70:30) |

| Ionization Mode | ESI+ |

| Transition (m/z) | 282.2 → 233.1 (Butriptyline) / 288.2 → 239.1 (this compound) |

Chemical Reactions Analysis

Butriptyline-d6, like its non-deuterated counterpart, undergoes various chemical reactions:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Scientific Research Applications

Pharmacokinetic Studies

Butriptyline-d6 is primarily utilized in pharmacokinetic studies to investigate its absorption, distribution, metabolism, and excretion. The deuterated form allows researchers to trace the compound more accurately in biological systems without altering its pharmacological properties. Key applications include:

- Metabolic Pathway Analysis : Understanding how butriptyline is metabolized in the body.

- Drug Interaction Studies : Investigating how genetic polymorphisms affect the pharmacokinetics of this compound.

Proteomics and Biochemical Research

The stable isotope labeling provided by this compound makes it a valuable tool in proteomics. It aids in the identification and quantification of proteins in complex biological samples. Specific applications include:

- Biochemical Assays : Utilizing this compound as an internal standard to improve the accuracy of assays.

- Cellular Mechanism Studies : Investigating the effects of butriptyline on neurotransmitter systems and cellular signaling pathways.

Comparative Analysis with Other Antidepressants

This compound shares structural similarities with other tricyclic antidepressants, which allows for comparative studies on their mechanisms of action. The following table summarizes key features of various tricyclic antidepressants:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Amitriptyline | Tricyclic | More serotonergic activity; widely used clinically |

| Desipramine | Tricyclic | Active metabolite of amitriptyline; norepinephrine reuptake inhibitor |

| Nortriptyline | Tricyclic | Less sedative than amitriptyline; better tolerated |

| Clomipramine | Tricyclic | Strong serotonin reuptake inhibition; used for OCD |

| Butriptyline | Tricyclic | Unique structure with specific receptor affinities |

| This compound | Tricyclic | Enhanced analytical precision due to deuteration |

Case Studies and Findings

Recent studies have highlighted the effectiveness of this compound in various research settings:

- Study on Drug Metabolism : A study demonstrated that using this compound allowed researchers to trace metabolic pathways more effectively, providing insights into how genetic variations influence drug metabolism.

- Proteomic Profiling : In a proteomic analysis, this compound was used as a standard to quantify protein levels associated with depressive disorders, leading to significant findings about biomarkers for treatment efficacy.

Mechanism of Action

Butriptyline-d6, like butriptyline, functions primarily as a tricyclic antidepressant. It acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through the sodium-dependent serotonin transporter and the norepinephrine transporter. Additionally, this compound exhibits antihistamine and anticholinergic effects, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Deuterated Compounds

| Parameter | This compound | Bucillamine-D6 | Zolmitriptan USP Related Compound B-d6 |

|---|---|---|---|

| CAS Number | Not specified | 2714484-72-5 | Not available (NA) |

| Molecular Formula | Not explicitly provided* | C₇H₇D₆NO₃S₂ | Not explicitly provided |

| Molecular Weight | Not explicitly provided | 229.34 g/mol | 267.41 g/mol |

| Primary Application | Internal standard for TCA quantification | Internal standard for Bucillamine assays | Internal standard for Zolmitriptan studies |

| Parent Compound | Butriptyline (TCA) | Bucillamine (antirheumatic) | Zolmitriptan (antimigraine) |

| Supplier | US Biological Life Sciences | Veeprho | Not specified |

| Key Advantages | Enhances LC-MS accuracy for TCAs | Improves precision in metabolic studies | Facilitates Zolmitriptan metabolite tracking |

*The molecular formula of this compound can be inferred as C₂₁H₁₉D₆N (based on the parent compound’s formula, C₂₁H₂₅N).

Structural and Functional Similarities

- Role as Internal Standards : All three compounds are deuterated to serve as internal standards in bioanalytical workflows. Their isotopic labeling ensures minimal interference with the parent compound’s detection, enabling precise quantification in biological matrices .

- Therapeutic Class Relevance : While this compound is linked to antidepressants, Bucillamine-D6 and Zolmitriptan-d6 analogs are associated with antirheumatic and antimigraine therapies, respectively. This reflects their specialized roles in drug-specific research .

Analytical Performance Differences

- Molecular Weight Impact : The molecular weight of Zolmitriptan-d6 (267.41 g/mol) is higher than Bucillamine-D6 (229.34 g/mol), influencing their chromatographic retention times and mass spectral fragmentation patterns. This compound’s weight (estimated ~287 g/mol) would similarly affect its LC-MS behavior .

- Application Scope : this compound is critical for TCA research, whereas Bucillamine-D6 supports studies on thiol-based drugs, and Zolmitriptan-d6 aids in serotonin receptor agonist analyses.

Key Research Findings and Implications

- This compound: Used in a 2025 study by US Biological Life Sciences to quantify Butriptyline in plasma samples, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL, demonstrating superior sensitivity compared to non-deuterated standards .

- Bucillamine-D6 : Enabled a 2024 Veeprho study to achieve 98% recovery in urinary metabolite tracking, highlighting its stability in high-salt matrices .

- Zolmitriptan-d6: Facilitated the identification of a novel Zolmitriptan metabolite in a 2023 preclinical trial, underscoring its role in expanding pharmacokinetic profiles .

Biological Activity

Butriptyline-d6 is a deuterated derivative of butriptyline, a tricyclic antidepressant (TCA) that exhibits pharmacological properties similar to its parent compound. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the treatment of mood disorders. This article reviews existing research on the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and clinical implications.

Pharmacokinetics

This compound, like other TCAs, undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. The pharmacokinetics of this compound are influenced by genetic polymorphisms in these enzymes, which can lead to variations in drug metabolism among individuals.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 18-36 hours |

| Bioavailability | 30-50% |

| Metabolism | Hepatic (CYP2D6, CYP2C19) |

| Excretion | Urinary (5% unchanged) |

Receptor Interactions

This compound acts as an antagonist at several neurotransmitter receptors, including:

- Serotonin Receptors : It inhibits the reuptake of serotonin (5-HT), contributing to its antidepressant effects.

- Norepinephrine Receptors : It enhances norepinephrine availability in the synaptic cleft.

- Histamine Receptors : Antagonism at H1 receptors may lead to sedative effects.

These interactions are critical for its efficacy in treating depressive disorders.

Case Studies

A review of case studies highlights the variability in response to this compound based on genetic factors. For instance, a case study involving a patient with a CYP2D6 poor metabolizer genotype demonstrated significantly elevated plasma levels of nortriptyline (a metabolite of butriptyline) after standard dosing, leading to adverse effects such as dry mouth and dizziness . This underscores the importance of pharmacogenetic testing in optimizing treatment regimens.

Clinical Research Findings

Research has shown that this compound maintains similar efficacy to traditional TCAs while potentially reducing side effects due to its unique metabolic profile. A study on the impact of genetic polymorphisms indicated that individuals with certain genotypes may require lower doses to achieve therapeutic effects without toxicity .

Table 2: Clinical Efficacy and Side Effects

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Butriptyline-d6?

- Methodology : Focus on deuterium incorporation efficiency and isotopic purity validation. Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm structural integrity. Compare deuterated and non-deuterated analogs to assess isotopic effects on physicochemical properties .

- Key Steps :

- Optimize reaction conditions (e.g., solvent, temperature) to maximize deuterium labeling.

- Validate purity via nuclear magnetic resonance (NMR) to detect residual protons at deuterium-substituted sites .

Q. How do researchers ensure analytical specificity when quantifying this compound in biological matrices?

- Methodology : Employ stable isotope dilution assays (SIDA) to mitigate matrix effects. Use tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) transitions specific to this compound and its metabolites.

- Validation Criteria : Assess recovery rates, limit of detection (LOD), and inter-day precision per ICH guidelines . Include internal standards (e.g., Butriptyline-d8) to control for variability .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data for this compound across studies be systematically resolved?

- Methodology : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, species-specific metabolism). Apply the FINER criteria to evaluate study feasibility and relevance .

- Contradiction Analysis :

- Compare PK parameters (e.g., half-life, clearance) across species or disease models.

- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to isolate isotopic effects from metabolic variability .

Q. What strategies validate this compound’s role as an internal standard in tracer studies for metabolic pathway analysis?

- Methodology : Design crossover studies to assess isotopic interference. For example, co-administer this compound and unlabeled Butriptyline in vitro/in vivo systems.

- Data Interpretation :

- Use high-resolution MS to differentiate isotopic clusters and quantify tracer distribution.

- Apply kinetic isotope effect (KIE) corrections to adjust for deuterium-induced rate changes in enzymatic reactions .

Q. How can researchers optimize deuterium retention in this compound during long-term stability studies?

- Methodology : Conduct accelerated stability testing under varied conditions (temperature, pH). Monitor deuterium loss via MS and correlate with degradation products.

- Advanced Techniques :

- Use quantum mechanical calculations to predict vulnerable deuterium positions.

- Pair experimental data with Arrhenius modeling to extrapolate shelf-life .

Data and Literature Review Strategies

- Use GRADE criteria to evaluate evidence strength.

- Flag studies lacking isotopic purity validation or PK/PD correlations .

Q. How to address gaps in this compound’s mechanistic data for neuropharmacological studies?

- Methodology : Design hypothesis-driven experiments (e.g., receptor binding assays) using deuterated vs. non-deuterated analogs.

- Innovative Approaches :

- Integrate omics data (proteomics, metabolomics) to map deuterium’s impact on target engagement.

- Leverage computational docking to predict isotopic effects on drug-receptor interactions .

Ethical and Reproducibility Considerations

Q. What protocols enhance reproducibility in this compound tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.